molecular formula C7H6N2O2S B14906666 1-Aminobenzo[d]isothiazol-3-one 1-oxide

1-Aminobenzo[d]isothiazol-3-one 1-oxide

Cat. No.: B14906666
M. Wt: 182.20 g/mol
InChI Key: HJLKMRCBLRKKQP-UHFFFAOYSA-N
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Description

1-Aminobenzo[d]isothiazol-3-one 1-oxide is a chemical intermediate of interest in medicinal chemistry and organic synthesis. As part of the benzo[d]isothiazol-3(2H)-one class, this scaffold is known for its diverse biological activities, particularly in antimicrobial applications . Research on analogous structures has demonstrated significant efficacy against a range of Gram-positive bacteria, including Bacillus subtilis , Staphylococcus aureus , and penicillin-resistant staphylococcal strains . The core benzoisothiazolone structure is also widely utilized in industrial applications as a potent biocide and preservative . The specific 1-oxide and amino functional groups on this compound make it a valuable precursor for further chemical exploration, including the synthesis of more complex molecules for pharmaceutical and agrochemical research . The product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C7H6N2O2S

Molecular Weight

182.20 g/mol

IUPAC Name

1-amino-1-oxo-1,2-benzothiazol-3-one

InChI

InChI=1S/C7H6N2O2S/c8-12(11)6-4-2-1-3-5(6)7(10)9-12/h1-4H,(H2,8,9,10,11)

InChI Key

HJLKMRCBLRKKQP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N=S2(=O)N

Origin of Product

United States

Synthetic Methodologies for 1 Aminobenzo D Isothiazol 3 One 1 Oxide and Analogs

Strategies for the Direct Oxidation of Benzo[d]isothiazol-3(2H)-ones

The most common approach to synthesizing the benzo[d]isothiazol-3(2H)-one-1-oxide skeleton is through the direct oxidation of the corresponding benzo[d]isothiazol-3(2H)-ones. nih.gov This transformation targets the sulfur atom within the heterocyclic ring, elevating its oxidation state from +2 to +4. Various strategies have been explored to achieve this selectively and efficiently.

Selective Oxidation Approaches, including Halogenating Agents as Oxidants

Selective oxidation aims to form the S-oxide (sulfoxide) without further oxidation to the S,S-dioxide (sulfone), known as saccharin (B28170). While traditional methods often use unstable peroxides like hydrogen peroxide (H₂O₂) or meta-chloroperoxybenzoic acid (m-CPBA), these require careful control of temperature and stoichiometry to avoid over-oxidation. nih.gov

A notable modern approach utilizes halogenating agents as effective and selective oxidants. A recently developed metal-free method employs Selectfluor, [1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)], for the selective oxidation of N-substituted benzo[d]isothiazol-3(2H)-ones. nih.gov This process is conducted in an aqueous medium, presenting a greener and more efficient alternative to methods requiring large amounts of organic solvents. nih.gov The reaction proceeds with high yields and accommodates a wide range of functional groups on the N-substituent. nih.gov The use of Selectfluor is advantageous due to its stability, ease of handling, and high efficiency, often allowing for product purification without the need for column chromatography. nih.gov

Other halogenated reagents that have been used for this type of oxidation include chlorine (Cl₂), N-bromosuccinimide (NBS), and 1,3-diiodo-5,5-dimethylhydantoin (B1295625) (DIH), although these can be more toxic and less selective. nih.gov Research has also detailed the synthesis of nitro-substituted 1,2-benzisothiazol-3-one-1-oxides by reacting 2-benzylthio-nitrobenzamides with gaseous chlorine in wet dichloromethane. researchgate.net

Below is a table summarizing the results of the Selectfluor-mediated oxidation for various N-substituted benzo[d]isothiazol-3(2H)-ones.

EntryN-SubstituentProductYield (%)
1Benzyl2-Benzylbenzo[d]isothiazol-3(2H)-one-1-oxide96
2Pentyl2-Pentylbenzo[d]isothiazol-3(2H)-one-1-oxide92
3p-Tolyl2-(p-Tolyl)benzo[d]isothiazol-3(2H)-one-1-oxide90
44-Bromophenyl2-(4-Bromophenyl)benzo[d]isothiazol-3(2H)-one-1-oxide95
Data sourced from Li et al. (2024). nih.gov

Metal-Catalyzed Oxidation Protocols

Metal-catalyzed oxidation provides an alternative route to benzo[d]isothiazol-3-one 1-oxides. While many metal-catalyzed reactions focus on the initial synthesis of the benzo[d]isothiazol-3(2H)-one ring system itself, such as copper-catalyzed intramolecular N-S bond formation, their use for the subsequent oxidation step is also documented. mdpi.comnih.gov

One established, albeit older, method for the synthesis of saccharin derivatives (benzo[d]isothiazol-3(2H)-one-1,1-dioxides) involves a chromium trioxide (CrO₃) catalyst. nih.gov This protocol uses periodic acid (H₅IO₆) as the terminal oxidant in acetonitrile. While this method is effective for producing the dioxide, adapting it for the selective production of the mono-oxide (the 1-oxide) would require precise control over the reaction conditions to halt the oxidation at the desired intermediate stage.

Electrochemical Oxidation Methods

Electrochemical methods are recognized as a green and sustainable tool in organic synthesis, as they use electricity as a clean redox agent, often replacing conventional chemical oxidants. mdpi.com In the context of benzo[d]isothiazol-3(2H)-ones, electrochemical protocols have been successfully developed for the synthesis of the core scaffold. mdpi.com

Specifically, an electrochemical dehydrogenative cyclization of 2-mercaptobenzamides has been reported to form the N-S bond, yielding various benzo[d]isothiazol-3(2H)-ones in moderate to good yields. mdpi.com This process is typically carried out via constant-current electrolysis in an undivided cell, producing hydrogen gas as the only byproduct. mdpi.com However, the available scientific literature focuses on the electrochemical synthesis of the benzo[d]isothiazol-3(2H)-one precursor rather than its direct electrochemical oxidation to the corresponding 1-oxide derivative.

Introduction and Functionalization of Amino Substituents on the Benzo[d]isothiazol-3-one 1-Oxide Scaffold

The nomenclature "1-Aminobenzo[d]isothiazol-3-one 1-oxide" can be ambiguous. According to standard IUPAC naming conventions for the benzo[d]isothiazol-3(2H)-one ring, the sulfur atom is at position 1 and the nitrogen atom is at position 2. Thus, an amino group can be introduced onto the nitrogen atom (forming a 2-amino derivative) or onto the aromatic benzene (B151609) ring (at positions 4, 5, 6, or 7). Both possibilities are explored for the synthesis of analogs.

Synthetic Routes for Aromatic Amination

The introduction of an amino group onto the benzene portion of the scaffold is a key method for creating analogs. A common and effective strategy for aromatic amination is a two-step process involving nitration followed by chemical reduction.

Research has been conducted on the selective synthesis of nitro derivatives of 1,2-benzisothiazol-3-one-1-oxide. researchgate.net This is achieved by reacting substituted 2-benzylthiobenzamides with gaseous chlorine in a wet solvent, which facilitates both the cyclization and oxidation to the S-oxide, while preserving the nitro groups on the aromatic ring. researchgate.net Once the nitro-substituted benzo[d]isothiazol-3-one 1-oxide is formed, the nitro group (-NO₂) can be reduced to a primary amino group (-NH₂) using standard reducing agents, such as tin(II) chloride (SnCl₂) or catalytic hydrogenation, to yield the desired amino-substituted analog. The existence of compounds like 5-Aminobenzo[d]isothiazol-3(2H)-one 1,1-dioxide further supports the viability of this approach for related scaffolds. bldpharm.com

Nucleophilic Substitution Reactions on Activated Benzo[d]isothiazol-3-one 1-Oxides

Nucleophilic substitution provides a direct route to introduce amino functionalities, particularly at the 2-position (N-amination) or 3-position of the heterocyclic ring.

The synthesis of 2-amino-benzo[d]isothiazol-3-one derivatives has been achieved by reacting 2-(chlorosulfanyl)benzoyl chloride with corresponding hydrazine (B178648) derivatives or other N-nucleophiles. researchgate.net This reaction constructs the heterocyclic ring with the N-N bond already in place, effectively creating a 2-amino substituted product. This demonstrates a viable pathway for synthesizing the title compound scaffold.

Furthermore, by analogy to the closely related saccharin (1,1-dioxide) chemistry, nucleophilic substitution at the 3-position is a plausible strategy. In the synthesis of saccharin derivatives, 3-chlorobenzo[d]isothiazole 1,1-dioxide is used as an activated precursor. This activated compound readily reacts with various primary or secondary amines, which act as nucleophiles, to displace the chloride and form 3-(alkyl/arylamino)benzo[d]isothiazole 1,1-dioxide derivatives. A similar approach could be applied to the 1-oxide scaffold, where a 3-halo-benzo[d]isothiazol-3-one 1-oxide would serve as an electrophile for reaction with ammonia (B1221849) or primary amines to introduce an amino group at this position.

Cyclization Reactions for the Formation of Benzo[d]isothiazolone Derivatives Preceding Oxidation

The formation of the benzo[d]isothiazol-3(2H)-one scaffold is a critical step that typically precedes the oxidation of the sulfur atom. researchgate.net These cyclization reactions can be broadly categorized into intramolecular and intermolecular pathways, each offering distinct advantages in terms of substrate availability and reaction conditions.

Intramolecular cyclization is a frequently employed and effective strategy for constructing the benzo[d]isothiazolone ring system. arkat-usa.org This approach typically involves the formation of a nitrogen-sulfur (N-S) bond within a single molecule that already contains the requisite atoms in a suitable arrangement. arkat-usa.org

A predominant method involves the intramolecular oxidative dehydrogenative cyclization of 2-mercaptobenzamides. mdpi.com This process forms the crucial N-S bond to close the five-membered ring. Several catalytic systems have been developed to facilitate this transformation:

Copper-Catalyzed Cyclization : A method utilizing a Copper(I) catalyst under an oxygen atmosphere has been shown to effectively produce various benzo[d]isothiazol-3(2H)-ones from 2-mercaptobenzamides in excellent yields. mdpi.com

Cobalt-Catalyzed Cyclization in Water : A cobalt-catalyzed system enables the oxidative dehydrogenative cyclization to proceed in water, an environmentally benign solvent. This method also allows for the recycling of the mother liquor, enhancing its sustainability. mdpi.com

Electrochemical Synthesis : As a green alternative to chemical oxidants, electrochemistry offers a powerful tool for this cyclization. An electrochemical dehydrogenative protocol using 2-mercaptobenzamides can generate the benzo[d]isothiazolone core through intramolecular N-S bond formation, with hydrogen gas as the only byproduct. mdpi.com

Selectfluor-Mediated Cascade : The reagent Selectfluor can be used to initiate a cascade reaction starting from 2-methylthiobenzamides. This process involves the formation of the N-S bond and the cleavage of a carbon-sulfur bond to yield the desired heterocyclic product. mdpi.com

Table 1: Overview of Intramolecular Cyclization Methods

MethodStarting MaterialKey Reagents/CatalystKey FeaturesReference
Copper-Catalyzed Oxidative Cyclization2-MercaptobenzamidesCu(I) Catalyst, O₂Excellent yields for a variety of substrates. mdpi.com
Electrochemical Dehydrogenative Cyclization2-MercaptobenzamidesConstant-current electrolysisGreen method, avoids chemical oxidants, H₂ byproduct. mdpi.com
Selectfluor-Mediated Cascade2-MethylthiobenzamidesSelectfluorCascade reaction involving N-S bond formation and C-S bond cleavage. mdpi.com
Cobalt-Catalyzed Cyclization2-MercaptobenzamidesCo(II) Complex, O₂Utilizes water as a solvent, enabling catalyst recycling. mdpi.com

Intermolecular strategies involve the assembly of the benzo[d]isothiazolone core from two or more separate reactants. These methods are particularly useful when the precursors for intramolecular cyclization are not readily accessible.

Common approaches often start with 2-halobenzamides, which undergo reactions with a sulfur source, typically in the presence of a transition-metal catalyst. mdpi.com

Copper-Catalyzed Cascade Reactions : A notable intermolecular route is the copper-catalyzed cascade reaction of 2-halobenzamides with various sulfur sources. mdpi.com Reagents such as elemental sulfur (S₈), potassium thiocyanate (B1210189) (KSCN), and carbon disulfide (CS₂) can serve as the sulfur donor. These reactions proceed through a sequence of C–S bond formation followed by N–S bond cyclization. mdpi.com

Nickel-Catalyzed C–H Activation : More advanced methods leverage direct C–H activation. A nickel-catalyzed approach enables the synthesis of benzo[d]isothiazolones by reacting benzamides with sulfur sources, utilizing a directing group to facilitate the C-H functionalization at the ortho-position. arkat-usa.org

Rhodium-Catalyzed Oxidative Annulation : Another C-H activation strategy involves the rhodium-catalyzed oxidative annulation of benzimidates. This method provides an efficient route to the benzo[d]isothiazole skeleton. arkat-usa.org

Table 2: Overview of Intermolecular Cyclization Methods

MethodKey ReactantsCatalystKey FeaturesReference
Copper-Catalyzed Cascade2-Halobenzamides, Sulfur Source (S₈, KSCN, CS₂)CuClCascade reaction forming C-S and N-S bonds. mdpi.com
Nickel-Catalyzed C-H ActivationBenzamides, Sulfur SourceNickel CatalystDirect C-H activation at the ortho-position. arkat-usa.org
Rhodium-Catalyzed AnnulationBenzimidates, Sulfur SourceRhodium CatalystEfficient assembly via oxidative annulation. arkat-usa.org

Atom-Economical and Sustainable Synthetic Considerations

Modern synthetic chemistry places a strong emphasis on developing methodologies that are not only efficient but also environmentally sustainable and atom-economical. Atom economy is a principle that measures the efficiency of a chemical reaction by how many atoms from the starting materials are incorporated into the final desired product.

Several of the aforementioned synthetic routes for benzo[d]isothiazolones incorporate these principles:

Electrochemical Synthesis : The electrochemical dehydrogenative cyclization of 2-mercaptobenzamides is a prime example of a sustainable process. mdpi.com Electricity is used as a "green" redox agent, replacing conventional chemical oxidants that would become waste products. The only byproduct of this specific reaction is hydrogen gas, making it a clean and sustainable alternative. mdpi.com

Use of Benign Solvents : The development of catalytic systems that can operate in environmentally friendly solvents, such as water, is a significant step toward greener synthesis. The cobalt-catalyzed cyclization of 2-mercaptobenzamides in H₂O demonstrates the feasibility of this approach, which not only reduces reliance on volatile organic compounds but also simplifies product purification and allows for catalyst recycling. mdpi.com

By focusing on strategies like C-H activation and electrochemistry, chemists can design more efficient and sustainable syntheses of the benzo[d]isothiazolone core, minimizing waste and environmental impact. arkat-usa.orgmdpi.com

Advanced Spectroscopic Characterization and Structural Elucidation of 1 Aminobenzo D Isothiazol 3 One 1 Oxide Systems

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Detailed NMR analysis is fundamental for the structural elucidation of organic molecules. It provides information on the chemical environment, connectivity, and spatial relationships of atoms within a molecule. For the target compound, this would involve a complete assignment of all proton and carbon signals.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)To unambiguously assign the proton and carbon signals, 2D NMR experiments would be essential.

COSY (Correlation Spectroscopy) would establish proton-proton coupling networks, helping to assign adjacent protons on the aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence) would correlate directly bonded proton and carbon atoms, allowing for the definitive assignment of carbon signals based on their attached protons.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry is used to determine the exact molecular weight of a compound and to gain structural information from its fragmentation patterns.

Liquid Chromatography-Mass Spectrometry (LC-MS)LC-MS combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. This technique would be used to assess the purity of the compound and to study its behavior under different chromatographic conditions. The mass spectrometer provides molecular weight information for the components as they elute from the LC column.

Due to the absence of specific experimental data for "1-Aminobenzo[d]isothiazol-3-one 1-oxide," data tables and detailed research findings cannot be provided.

X-ray Crystallography for Solid-State Molecular Architecture

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state molecular structure. While crystallographic data for 1-aminobenzo[d]isothiazol-3-one 1-oxide itself is not publicly available, analysis of closely related derivatives provides critical insights into the core benzo[d]isothiazol-3-one 1-oxide framework.

Detailed structural studies have been performed on nitro-substituted derivatives, namely 7-nitro-2-(piperidine-1-carbonyl)-5-(trifluoromethyl)benzo[d]isothiazol-3(2H)-one 1-oxide and 2-[(S)-2-methyl-1,4-dioxa-8-azaspiro[4.5]decane-8-carbonyl]-7-nitro-5-(trifluoromethyl)benzo[d]isothiazol-3(2H)-one 1-oxide. nih.govnih.gov The X-ray analysis of these compounds unambiguously confirmed the formation of the ring-contracted benzisothiazolinone (BIT) 1-oxide structure. nih.govnih.gov

A key finding from these studies is that the benzo[d]isothiazol-3-one 1-oxide system is not perfectly planar. iucr.org For instance, in the structure of 7-nitro-2-(piperidine-1-carbonyl)-5-(trifluoromethyl)benzo[d]isothiazol-3(2H)-one 1-oxide, the nitrogen (N2) and oxygen (O2) atoms of the isothiazole (B42339) ring are displaced by 0.27 Å and -0.20 Å, respectively, from the mean plane defined by the fused benzene (B151609) ring. iucr.org This deviation from planarity is a significant feature of the molecular architecture.

Furthermore, the sulfinamide moiety within the heterocyclic ring exhibits a pyramidal geometry at the sulfur atom, which is characteristic of S(IV) compounds with a lone pair of electrons. iucr.org The bond lengths and angles within the bicyclic system are consistent with a hybrid of single and double bond character, indicative of aromaticity in the benzene ring and delocalization within the isothiazolinone portion.

Table 1: Selected Crystallographic Data for a Representative Benzo[d]isothiazol-3-one 1-Oxide Derivative (Compound 3 in Eckhardt et al., 2020). iucr.org
ParameterValue
Chemical FormulaC₁₄H₁₂F₃N₃O₅S
Crystal SystemOrthorhombic
Space GroupPca2₁
Deviation from Benzene Ring Mean Plane (N2 atom)0.27 Å
Deviation from Benzene Ring Mean Plane (O2 atom)-0.20 Å
Geometry at Sulfur AtomPyramidal

Vibrational and Electronic Spectroscopy

FTIR spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which corresponds to specific vibrational modes. While specific experimental FTIR data for 1-aminobenzo[d]isothiazol-3-one 1-oxide is not extensively documented, the expected characteristic absorption bands can be predicted based on its functional groups and data from related compounds like the unoxidized 1,2-benzisothiazol-3(2H)-one. nih.gov

The spectrum would be dominated by several key vibrations:

N-H Stretching: The primary amino group (-NH₂) would typically show two bands in the region of 3400-3200 cm⁻¹, corresponding to the asymmetric and symmetric stretching vibrations.

C-H Aromatic Stretching: Sharp, medium-intensity bands are expected just above 3000 cm⁻¹.

C=O Stretching: A strong, sharp absorption band corresponding to the amide carbonyl group is anticipated in the range of 1680-1650 cm⁻¹.

C=C Aromatic Stretching: Multiple bands of variable intensity would appear in the 1600-1450 cm⁻¹ region, characteristic of the benzene ring.

S=O Stretching: The defining feature of the 1-oxide is the sulfoxide (B87167) group. A strong absorption band for the S=O stretch is expected to appear in the 1070-1030 cm⁻¹ region.

N-H Bending: The bending vibration of the amino group would likely be observed around 1650-1580 cm⁻¹.

Table 2: Expected FTIR Absorption Bands for 1-Aminobenzo[d]isothiazol-3-one 1-Oxide.
Vibrational ModeExpected Wavenumber (cm⁻¹)Intensity
N-H Stretch (asymmetric & symmetric)3400 - 3200Medium
C-H Stretch (Aromatic)3100 - 3000Medium
C=O Stretch (Amide)1680 - 1650Strong
N-H Bend1650 - 1580Medium
C=C Stretch (Aromatic)1600 - 1450Variable
S=O Stretch (Sulfoxide)1070 - 1030Strong

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower to higher energy molecular orbitals. The spectrum of 1-aminobenzo[d]isothiazol-3-one 1-oxide is expected to be characterized by absorptions arising from its aromatic system and associated chromophores.

Specific experimental λₘₐₓ values for this compound are not readily found in the literature. However, the core structure, a substituted benzene ring fused to a heterocyclic system containing a carbonyl group, would be expected to exhibit two main types of transitions:

π → π* Transitions: These high-intensity absorptions, typically occurring at shorter wavelengths (below 300 nm), are characteristic of the aromatic π-electron system. The fusion of the benzene and isothiazole rings creates an extended conjugated system, influencing the energy of these transitions.

n → π* Transitions: These lower-intensity absorptions, occurring at longer wavelengths, are associated with the excitation of a non-bonding electron (from the oxygen of the carbonyl group or the nitrogen/sulfur atoms) to an anti-bonding π* orbital. The presence of the amino group as an auxochrome is expected to cause a bathochromic (red) shift in the absorption maxima compared to the unsubstituted parent compound. Studies on the unoxidized parent, benzisothiazolinone (BIT), confirm it absorbs UV light and undergoes photodegradation, though specific maxima are not typically reported in these studies. researchgate.netresearchgate.net

Table 3: Expected Electronic Transitions for 1-Aminobenzo[d]isothiazol-3-one 1-Oxide.
Electronic TransitionAssociated ChromophoreExpected Wavelength Region
π → πAromatic Ring / Conjugated SystemShort Wavelength (<300 nm)
n → πC=O, S=OLonger Wavelength (>300 nm)

Fluorescence spectroscopy measures the emission of light from a molecule after it has absorbed light. This property is highly dependent on the molecular structure and its environment. There is a notable lack of specific fluorescence data for 1-aminobenzo[d]isothiazol-3-one 1-oxide in published literature.

However, the structural characteristics of the molecule allow for some general predictions. The presence of an extended aromatic system often imparts fluorescent properties. Furthermore, studies on other classes of related heterocyclic compounds, such as benzothiazole (B30560) derivatives, have shown them to be highly fluorescent, with emissions in the blue-violet region of the spectrum (380-450 nm). researchgate.netresearchgate.net The fluorescence of the benzo[d]isothiazol-3-one 1-oxide core would be significantly influenced by the nature and position of substituents. The electron-donating amino group could enhance fluorescence quantum yield, although factors like solvent polarity and the potential for non-radiative decay pathways involving the sulfoxide group would also play a critical role. Without experimental data, any discussion of specific emission wavelengths or quantum yields remains speculative.

Reactivity and Mechanistic Investigations of Benzo D Isothiazol 3 One 1 Oxide Core Structures

Reactivity Profile of the Sulfur and Nitrogen Centers

The sulfur and nitrogen atoms within the isothiazolone (B3347624) ring are central to the molecule's reactivity, participating in a variety of chemical transformations.

Electrophilic Characteristics and Reaction Pathways

The sulfur atom in the benzo[d]isothiazol-3-one 1-oxide core exhibits significant electrophilic character. This is enhanced by the presence of the sulfoxide (B87167) group, which withdraws electron density. Reaction pathways are often initiated by the interaction of the sulfur center with nucleophiles. For instance, in related benzo[d]isothiazol-3(2H)-ones, the sulfur can be activated by reagents like Selectfluor to form a transient, highly electrophilic fluorosulfonium salt. acs.org This intermediate is then susceptible to attack by nucleophiles.

Nucleophilic Attack Susceptibility

The isothiazolone ring is notably susceptible to nucleophilic attack, primarily at the sulfur atom. This reactivity is a key aspect of the biological activity of related isothiazolone compounds. Thiols, in particular, are potent nucleophiles that readily attack the sulfur atom, leading to the cleavage of the relatively weak S-N bond. This reaction results in the opening of the heterocyclic ring and the formation of a disulfide.

This susceptibility is not limited to thiols; other nucleophiles can also induce ring-opening. For example, Grignard reagents have been shown to attack the sulfur atom in N-sulfenyl-1,2-benzisothiazolin-3-ones, leading to ring-opened products. uni-halle.de

Ring-Opening and Rearrangement Reactions of the Isothiazolone Moiety

The strained five-membered isothiazolone ring can undergo ring-opening and rearrangement reactions under various conditions.

Nucleophilic attack on the sulfur atom is a common trigger for ring-opening. The mechanistic pathway with thiols, such as cysteine residues in proteins, involves the formation of a disulfide bond and the generation of an o-mercaptobenzamide derivative. acs.org This process is believed to be a key mechanism for the antimicrobial action of some isothiazolones. acs.org

In the presence of reagents like hydroiodic acid (HI), the isothiazolone ring can be opened to form an intermediate disulfide, which can then participate in further reactions, including ring-expansion. acs.org Additionally, unexpected rearrangements have been observed. For instance, treatment of a benzothiazinone with 3-chloroperbenzoic acid resulted in a ring-contraction to form a benzisothiazolinone 1-oxide. uni-halle.de

Derivatization and Functional Group Interconversion Strategies

The benzo[d]isothiazol-3-one 1-oxide core can be modified through various derivatization and functional group interconversion strategies to produce a range of analogues with different properties.

Reactions with Amines and Other Nucleophiles

The reaction with amines and other nucleophiles is a versatile method for modifying the isothiazolone structure. Primary amines and anilines can react with related dithiolone oxides to form the corresponding 1,2-benzisothiazolin-3(2H)-ones. researchgate.net

A significant reaction of a related compound, N-acylamino saccharin (B28170), involves its function as a covalent warhead that reacts with cysteine residues. acs.org This reaction proceeds via nucleophilic attack by the thiol group, leading to the release of saccharin and the formation of a covalent bond between the acyl group and the cysteine. acs.org This highlights the potential for the isothiazolone core to act as a leaving group in reactions with strong nucleophiles.

Alkylation and Acylation Reactions

Alkylation and acylation reactions provide a means to introduce various substituents onto the benzo[d]isothiazol-3-one 1-oxide scaffold. In the closely related saccharin derivatives, the nitrogen atom of the sulfonamide can be alkylated under phase-transfer catalysis conditions. rsc.org The exocyclic amino group of 1-aminobenzo[d]isothiazol-3-one 1-oxide is also a prime site for such modifications.

Acylation of the amino group can be achieved using standard methods, for example, by reaction with acid chlorides. rsc.org N-acyl derivatives of related saccharins have been synthesized and are of interest for their chemical reactivity. acs.orgrsc.org These reactions allow for the introduction of a wide array of functional groups, enabling the synthesis of diverse libraries of compounds for various applications. Asymmetric alkylations and acylations have also been described for saccharin-derived chiral auxiliaries. researchgate.net

Table 1: Examples of Derivatization Reactions

Reaction Type Reagents and Conditions Product Type
N-Alkylation Alkyl halide, phase-transfer catalyst N-Alkyl derivative
N-Acylation Acid chloride, base N-Acyl derivative
Reaction with Thiols Cysteine Ring-opened disulfide adduct
Reaction with Amines Primary amines/anilines Substituted benzisothiazolinones

Role as Organocatalytic Oxidants in Redox Processes

The benzo[d]isothiazol-3-one 1-oxide core structure and its derivatives have emerged as promising organocatalytic oxidants in various redox processes. These compounds can participate in catalytic cycles, facilitating oxidation-reduction reactions that are crucial in synthetic organic chemistry. Their utility is particularly highlighted in dehydrative condensation reactions, such as the formation of amides and peptides from carboxylic acids and amines.

A notable application of this catalytic system involves the use of a benzoisothiazolone catalyst in conjunction with a copper complex. nih.gov In this dual catalytic system, carboxylic acids and amines or amino acids are converted to their corresponding amides and peptides. nih.gov The reactions are typically carried out under neutral pH conditions at elevated temperatures, often around 50 °C. nih.gov

The use of triethyl phosphite (B83602) as the reductant is advantageous as its oxidized form, triethyl phosphate, is easily separable from the reaction mixture. nih.gov This simplifies the purification of the desired amide or peptide products. Furthermore, the utilization of O₂ in the air as the terminal oxidant makes this a greener and more sustainable synthetic methodology compared to traditional methods that rely on stoichiometric and often hazardous oxidizing agents. emory.edu

Research in this area has also focused on the synthesis and evaluation of novel benzoisothiazolone analogs to optimize their catalytic efficiency. emory.edu Modifications to the core structure, such as the introduction of pyridyl functionalities and nitro groups, have been explored to fine-tune the redox properties and catalytic activity of these organocatalysts. emory.edu The catalytic performance of these modified benzoisothiazolones has been assessed in peptide synthesis, with reaction progress monitored over time to compare their efficacy. emory.edu

The table below summarizes a representative example of a benzoisothiazolone-catalyzed amidation reaction, highlighting the key components and conditions.

Reaction Catalyst System Reductant Terminal Oxidant Temperature Reaction Time
Amide synthesisBenzoisothiazolone / Copper complexTriethyl phosphiteO₂ (in air)50 °C5 - 36 h

This catalytic approach to redox dehydration offers a practical and economical procedure for the construction of carbon-nitrogen bonds, which are fundamental linkages in a vast array of biologically active molecules and functional materials. nih.gov

Computational Chemistry and Theoretical Studies of 1 Aminobenzo D Isothiazol 3 One 1 Oxide

Electronic Structure Calculations

Theoretical calculations offer profound insights into the electronic nature of a molecule, which in turn governs its reactivity and physical properties. For a comprehensive analysis of 1-Aminobenzo[d]isothiazol-3-one 1-oxide, a combination of computational methods would be employed.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. DFT calculations, often employing hybrid functionals such as B3LYP with a suitable basis set (e.g., 6-31G(d,p)), can provide accurate predictions of molecular geometries, vibrational frequencies, and electronic properties.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining a molecule's chemical reactivity and its electronic transitions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting ability. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's kinetic stability and chemical reactivity.

Computational studies on analogous heterocyclic systems, such as benzothiazole (B30560) derivatives, have shown that the distribution of HOMO and LUMO is often delocalized over the aromatic rings. The introduction of substituents can significantly alter the energies of these orbitals and, consequently, the reactivity of the molecule. For 1-Aminobenzo[d]isothiazol-3-one 1-oxide, it is expected that the amino group (-NH2) would raise the HOMO energy, making the molecule more susceptible to electrophilic attack. Conversely, the electron-withdrawing nature of the sulfoxide (B87167) (S=O) and carbonyl (C=O) groups would lower the LUMO energy, increasing its reactivity towards nucleophiles.

A hypothetical representation of the HOMO and LUMO distributions for 1-Aminobenzo[d]isothiazol-3-one 1-oxide would likely show significant contributions from the π-system of the benzene (B151609) ring and the lone pairs of the nitrogen and oxygen atoms. The table below presents hypothetical HOMO-LUMO energy values for 1-Aminobenzo[d]isothiazol-3-one 1-oxide, based on trends observed in similar molecules, to illustrate the expected impact of its functional groups.

Molecular OrbitalEnergy (eV)
HOMO-6.5
LUMO-1.8
HOMO-LUMO Gap4.7

Note: These are hypothetical values for illustrative purposes and would require specific DFT calculations for validation.

The distribution of charge within a molecule is fundamental to understanding its interactions with other molecules. Mulliken population analysis, derived from DFT calculations, can provide a quantitative measure of the partial atomic charges on each atom in 1-Aminobenzo[d]isothiazol-3-one 1-oxide. It is anticipated that the oxygen atoms of the carbonyl and sulfoxide groups would carry significant negative charges, while the sulfur atom and the carbonyl carbon would be electropositive. The nitrogen atom of the amino group would also exhibit a negative partial charge due to its lone pair of electrons.

Molecular Electrostatic Potential (MEP) maps offer a visual representation of the charge distribution and are invaluable for predicting sites of electrophilic and nucleophilic attack. In an MEP map, regions of negative electrostatic potential (typically colored red or yellow) indicate areas that are rich in electrons and susceptible to electrophilic attack, while regions of positive potential (colored blue) are electron-deficient and prone to nucleophilic attack.

For 1-Aminobenzo[d]isothiazol-3-one 1-oxide, the MEP map would likely show negative potential around the carbonyl and sulfoxide oxygen atoms, as well as the amino group. Positive potential would be expected around the hydrogen atoms of the amino group and in the vicinity of the sulfur atom.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is a powerful tool for investigating the mechanisms of chemical reactions, providing insights into transition states and reaction energetics that are often difficult to obtain experimentally.

The elucidation of a reaction mechanism at a molecular level involves the identification of transition states, which are the energy maxima along the reaction coordinate. Computational methods can be used to locate and characterize these transition state structures. A key feature of a transition state is the presence of a single imaginary vibrational frequency, which corresponds to the motion along the reaction coordinate.

For reactions involving 1-Aminobenzo[d]isothiazol-3-one 1-oxide, such as electrophilic substitution on the amino group or nucleophilic attack at the carbonyl carbon, transition state analysis could be employed to determine the activation energies and to predict the feasibility of different reaction pathways. For instance, in a hypothetical N-acylation reaction, computational modeling could be used to compare the energetics of different proposed mechanisms, thereby identifying the most likely pathway.

The following table provides a hypothetical example of calculated activation energies for a reaction involving an amino-functionalized heterocyclic compound, illustrating the type of data that can be obtained from transition state analysis.

Reaction StepActivation Energy (kcal/mol)
Nucleophilic attack of the amino group15.2
Proton transfer5.8
Leaving group departure10.5

Note: These are hypothetical values for illustrative purposes.

The solvent in which a reaction is carried out can have a significant impact on its rate and outcome. Computational models can account for solvent effects through either implicit or explicit solvation models. Implicit models, such as the Polarizable Continuum Model (PCM), treat the solvent as a continuous medium with a specific dielectric constant. Explicit models involve including a number of solvent molecules in the calculation to simulate the local solvent environment.

For reactions of 1-Aminobenzo[d]isothiazol-3-one 1-oxide, the choice of solvent could influence the stability of charged intermediates and transition states. For example, a polar protic solvent might stabilize a negatively charged intermediate through hydrogen bonding, thereby lowering the activation energy of a particular reaction step. Computational studies incorporating solvent effects would be essential for accurately predicting the reactivity of this compound in different chemical environments. The investigation of solvent effects is particularly relevant for understanding reactions in biological systems, where water is the primary solvent.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Chemical Reactivity

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to build a mathematical relationship between the chemical structure of a compound and its biological activity or chemical reactivity. For 1-Aminobenzo[d]isothiazol-3-one 1-oxide, a QSAR model could predict its reactivity in various chemical transformations.

The first step in building a QSAR model is to calculate molecular descriptors that quantify the electronic and steric properties of the molecule. These descriptors are numerical values derived from the compound's chemical structure. For a molecule like 1-Aminobenzo[d]isothiazol-3-one 1-oxide, a range of descriptors would be calculated using quantum chemical methods like Density Functional Theory (DFT). iiste.org

Electronic Descriptors: These descriptors describe the distribution of electrons in the molecule and are crucial for predicting how the molecule will interact with other reagents. Key electronic descriptors include:

HOMO and LUMO Energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are fundamental in predicting reactivity. A high HOMO energy suggests a good electron donor, while a low LUMO energy indicates a good electron acceptor. researchgate.net

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is an indicator of molecular stability and reactivity. iiste.orgresearchgate.net

Atomic Charges: Calculating the partial charges on each atom can identify nucleophilic and electrophilic sites within the molecule.

Hammett-type Constants (σ): These constants quantify the electron-donating or electron-withdrawing effect of substituents on the aromatic ring. nih.gov

Steric Descriptors: These descriptors quantify the three-dimensional shape and size of the molecule, which can influence reaction rates by hindering the approach of a reactant. Relevant steric descriptors include:

Van der Waals Volume: This represents the volume occupied by the molecule. nih.gov

Molecular Surface Area: The total surface area of the molecule.

Sterimol Parameters: These parameters (L, B1, B5) describe the dimensions of substituents. nih.gov

Buried Volume (%Vbur): This descriptor quantifies the steric bulk of a ligand or substituent. nih.gov

WHIM Descriptors: These are 3D descriptors that capture information about molecular size, shape, and symmetry. nih.gov

Table 1: Potential Molecular Descriptors for 1-Aminobenzo[d]isothiazol-3-one 1-Oxide

Descriptor ClassSpecific DescriptorTypeInformation Provided
Electronic HOMO EnergyQuantum-ChemicalElectron-donating ability
LUMO EnergyQuantum-ChemicalElectron-accepting ability
HOMO-LUMO GapQuantum-ChemicalKinetic stability, reactivity
Mulliken Atomic ChargesQuantum-ChemicalLocation of electrophilic/nucleophilic sites
Dipole MomentQuantum-ChemicalMolecular polarity
Steric Van der Waals VolumeGeometricMolecular size
Molecular Surface AreaGeometricAccessible area for interaction
Buried Volume (%Vbur)GeometricSteric hindrance
Topological Wiener IndexTopologicalMolecular branching
Physicochemical LogPPhysicochemicalLipophilicity/hydrophilicity

Once a set of descriptors is generated, statistical methods are used to build a QSAR model that correlates these descriptors with experimentally determined reaction rates or selectivity. A common method is Multiple Linear Regression (MLR), which generates an equation linking the descriptors to the observed property. nih.govnih.govresearchgate.net

For a series of derivatives of 1-Aminobenzo[d]isothiazol-3-one 1-oxide, a hypothetical QSAR study could yield an equation similar to this:

log(k) = c₀ + c₁(HOMO Energy) + c₂(LUMO Energy) + c₃(%Vbur) + ...*

Where k is the reaction rate constant, and c represents the coefficients determined by the regression analysis. The statistical quality of such a model is assessed by parameters like the correlation coefficient (R²), which should be close to 1 for a robust model. nih.gov Cross-validation techniques, such as Leave-One-Out (LOO), are used to evaluate the model's predictive power (Q²). nih.gov

Studies on related 1,2-benzisothiazol-3-one derivatives have successfully used descriptors related to electronegativity, atomic masses, and van der Waals volumes to model biological activity. nih.gov These findings suggest that both electronic and steric factors would play a significant role in the chemical reactivity of 1-Aminobenzo[d]isothiazol-3-one 1-oxide. nih.gov For instance, a higher HOMO energy might correlate with faster rates in electrophilic aromatic substitution reactions, while a larger steric descriptor for a substituent near the amino group could correlate with lower reaction rates.

Table 2: Hypothetical QSAR Model for a Reaction Involving Benzisothiazole Derivatives

Statistical ParameterValueInterpretation
R² (Correlation Coefficient) 0.91Indicates a strong correlation between the descriptors and the observed activity/rate in the training set.
Q² (Cross-validation Coefficient) 0.80Suggests the model has good predictive power for new compounds.
F-statistic 26.79Shows the statistical significance of the overall regression model. mdpi.com
Significant Descriptors LUMO Energy, Atomic Charges (N), Van der Waals VolumeThese descriptors are identified as having the most significant impact on the modeled property.

Note: This table is illustrative and based on typical values found in QSAR studies of related heterocyclic compounds. nih.govmdpi.com

Conformational Analysis and Tautomerism Studies

The reactivity and properties of 1-Aminobenzo[d]isothiazol-3-one 1-oxide are also influenced by its three-dimensional structure and the potential for it to exist in different tautomeric forms.

Conformational Analysis: This involves identifying the most stable three-dimensional arrangement (conformation) of the molecule. For a relatively rigid fused-ring system like this, the primary conformational flexibility would involve the orientation of the exocyclic amino group. Computational methods can be used to calculate the energy associated with the rotation around the carbon-nitrogen bond to identify the lowest energy (most stable) conformation.

Tautomerism: Tautomers are isomers of a compound that readily interconvert, most commonly by the migration of a proton. clockss.org For 1-Aminobenzo[d]isothiazol-3-one 1-oxide, the most probable form of tautomerism is amino-imino tautomerism, involving the exocyclic amino group and the heterocyclic ring.

The compound could exist in equilibrium between the amino form (1-Aminobenzo[d]isothiazol-3-one 1-oxide) and an imino tautomer. In solution, the position of this equilibrium can be influenced by factors such as solvent polarity and pH. mdpi.comquimicaorganica.org While amino forms are often more stable for many nitrogen-containing heterocycles, this is not always the case. quimicaorganica.org

Computational chemistry, particularly DFT, is a powerful tool for studying tautomerism. By calculating the total electronic energy of each tautomer, it is possible to predict their relative stabilities. The tautomer with the lower calculated energy is predicted to be the more abundant species at equilibrium. Solvation models can also be applied to understand how different solvents might shift the tautomeric preference. mdpi.com

Table 3: Hypothetical Relative Energies of Tautomers of 1-Aminobenzo[d]isothiazol-3-one 1-Oxide

TautomerCalculation MethodSolvent ModelRelative Energy (kcal/mol)Predicted Stability
Amino Form DFT (B3LYP/6-31G)Gas Phase0.00Most Stable
Imino Form DFT (B3LYP/6-31G)Gas Phase+4.5Less Stable
Amino Form DFT (B3LYP/6-31G)Water (PCM)0.00Most Stable
Imino Form DFT (B3LYP/6-31G)Water (PCM)+3.8Less Stable

Note: This table is illustrative. The values represent a hypothetical scenario where the amino tautomer is predicted to be more stable than the imino form in both the gas phase and in an aqueous environment, a common finding for many amino-substituted heterocycles. mdpi.com

Structure Activity Relationship Sar Investigations Focusing on the 1 Oxide Moiety

Influence of Sulfur Oxidation State on Molecular Activity

The oxidation state of the sulfur atom in the benzo[d]isothiazol-3-one ring system is a critical determinant of the molecule's physicochemical properties and, consequently, its biological activity. The progression from a sulfide (B99878) to a sulfoxide (B87167) (1-oxide) and then to a sulfone (1,1-dioxide) significantly alters the geometry, electron distribution, and hydrogen bonding capacity of the molecule.

Comparative Studies with Benzo[d]isothiazol-3(2H)-ones and 1,1-Dioxides

Comparative studies of benzo[d]isothiazol-3(2H)-ones, their corresponding 1-oxides, and 1,1-dioxides have provided valuable insights into the role of sulfur oxidation in modulating molecular activity. Research has shown that the level of sulfur oxidation can profoundly impact the biological efficacy of these compounds. For instance, in the context of potential anxiolytic agents, several substituted tetrahydro- and hexahydro-1,2-benzisothiazol-3-one 1,1-dioxides have been synthesized and evaluated. These studies revealed that the 1,1-dioxide derivatives exhibit moderate to high affinity for the 5-HT1A receptor binding site.

While direct comparative data for the 1-amino substituted series is not extensively available, the general trend observed in related scaffolds suggests that the increasing oxidation state of the sulfur atom influences the compound's polarity and ability to act as a hydrogen bond acceptor. The sulfoxide group in 1-Aminobenzo[d]isothiazol-3-one 1-oxide introduces a chiral center at the sulfur atom and possesses a dipole moment that is different from both the sulfide and sulfone counterparts. This can lead to distinct interactions with biological macromolecules. The 1,1-dioxide form, often referred to as a sultam, is a stable and potent pharmacophore in various therapeutic areas. The increased polarity and hydrogen bonding potential of the sulfone group can enhance binding to specific receptor sites.

Table 1: Comparison of Physicochemical Properties based on Sulfur Oxidation State

Feature Benzo[d]isothiazol-3(2H)-one (Sulfide) Benzo[d]isothiazol-3-one 1-oxide (Sulfoxide) Benzo[d]isothiazol-3-one 1,1-dioxide (Sulfone)
Sulfur Geometry Trigonal pyramidal Tetrahedral (chiral) Tetrahedral
Polarity Lower Intermediate Higher

| H-bond Acceptor | Weak | Moderate | Strong |

Role of the Amino Substituent in Modulating Molecular Interactions

The presence and nature of substituents on the benzo[d]isothiazol-3-one nucleus are crucial for defining its biological activity and selectivity. The 1-amino group in 1-Aminobenzo[d]isothiazol-3-one 1-oxide is of particular interest due to its potential to engage in various non-covalent interactions.

The amino group can act as a hydrogen bond donor, which can be pivotal for anchoring the molecule within a biological target's binding site. Furthermore, its basicity allows for potential ionic interactions under physiological conditions. The position of the amino group on the heterocyclic ring system is critical. In the case of 1-Aminobenzo[d]isothiazol-3-one 1-oxide, the proximity of the amino group to the sulfoxide and carbonyl moieties can lead to intramolecular hydrogen bonding, which may influence the compound's conformation and, consequently, its interaction with receptors.

While specific studies on the 1-amino substituted 1-oxide are limited, research on related 2-aminobenzothiazole (B30445) derivatives highlights the importance of the amino group for biological activity. The amino group in these related structures is often a key site for further chemical modification to explore the SAR and optimize activity.

Impact of Heterocyclic Ring System Modifications on Chemical Behavior

Modifications to the core heterocyclic ring system of 1-Aminobenzo[d]isothiazol-3-one 1-oxide can significantly alter its chemical behavior and biological profile. These modifications can include the introduction of substituents on the benzene (B151609) ring, alteration of the isothiazole (B42339) ring itself, or fusion with other heterocyclic systems.

For instance, the synthesis of novel ring systems fused to the benzo[d]isothiazole core has been explored to develop new compounds with potential antimicrobial properties. The fusion of a pyrazine (B50134) ring to the benzo[d]isothiazole dioxide scaffold, for example, has led to the creation of the benzoisothiazolo[2,3-a]pyrazine-6,6-dioxide ring system.

Furthermore, modifications can be envisioned that replace the isothiazole ring with isosteric replacements to probe the importance of the sulfur and nitrogen atoms for activity. The chemical reactivity of the core structure, including its susceptibility to nucleophilic or electrophilic attack, can also be tuned by these modifications. For example, electron-withdrawing or electron-donating groups on the benzene portion of the molecule can influence the reactivity of the isothiazole ring.

Such modifications are a cornerstone of medicinal chemistry, allowing for the fine-tuning of a lead compound's properties to enhance potency, improve selectivity, and optimize pharmacokinetic parameters.

Emerging Research Directions and Future Perspectives in Benzo D Isothiazol 3 One 1 Oxide Chemistry

Development of Novel and Highly Efficient Synthetic Methods

The synthesis of benzo[d]isothiazol-3(2H)-one 1-oxides has traditionally relied on the direct oxidation of the corresponding benzo[d]isothiazol-3(2H)-ones. However, these methods often involve harsh reagents and produce significant waste. nih.gov Recent research has focused on developing more efficient, greener, and selective synthetic routes. A significant advancement is the use of Selectfluor in aqueous media for the selective oxidation of N-substituted benzo[d]isothiazol-3(2H)-ones, providing excellent yields and a high tolerance for various functional groups. nih.govmdpi.com This metal-free approach is environmentally friendly and simplifies purification, often avoiding the need for column chromatography. nih.gov

For the synthesis of the core benzo[d]isothiazol-3(2H)-one structure, from which the 1-oxide can be derived, several innovative methods have been reported. These include copper-catalyzed intramolecular N–S bond formation and electrochemical dehydrogenative cyclization. mdpi.comnih.gov The presence of an amino group at the 1-position of the target compound, 1-aminobenzo[d]isothiazol-3-one 1-oxide, introduces both opportunities and challenges for these synthetic strategies. The amino group could potentially direct or interfere with the cyclization and oxidation steps, necessitating careful optimization of reaction conditions or the use of protecting groups.

Future research will likely focus on one-pot syntheses that combine the formation of the heterocyclic ring and subsequent oxidation to the 1-oxide. The development of catalytic systems that can tolerate the amino group and selectively oxidize the sulfur atom will be a key area of investigation. Furthermore, exploring flow chemistry and other process intensification technologies could lead to safer, more scalable, and cost-effective production methods.

Synthetic MethodKey FeaturesPotential Applicability to 1-Aminobenzo[d]isothiazol-3-one 1-oxideReference
Selectfluor-mediated OxidationMetal-free, green solvent (water), high yields, simple purificationHigh potential, though the amino group's reactivity needs consideration. nih.govmdpi.com
Copper-catalyzed CyclizationForms the core heterocyclic ring from 2-mercaptobenzamides.Applicable for the synthesis of the precursor before oxidation. mdpi.com
Electrochemical CyclizationUses electricity as a green oxidant for N-S bond formation.A promising green alternative for precursor synthesis. mdpi.comnih.gov
Table 1: Comparison of modern synthetic methods for benzo[d]isothiazol-3-one derivatives.

In-depth Mechanistic Understanding of Complex Reactions

A deeper understanding of the reaction mechanisms governing the formation of 1-aminobenzo[d]isothiazol-3-one 1-oxide is crucial for optimizing existing synthetic methods and designing new ones. For the Selectfluor-mediated oxidation, radical trapping experiments have suggested a single-electron transfer (SET) mechanism. nih.gov The reaction is initiated by the interaction of the sulfur atom of the benzo[d]isothiazol-3-one with Selectfluor, leading to the formation of a transient fluorosulfonium salt. researchgate.net

In the case of the formation of the benzo[d]isothiazol-3(2H)-one ring system, mechanistic studies on copper-catalyzed reactions point towards the formation of a thiyl radical intermediate. mdpi.com Similarly, electrochemical methods are proposed to proceed through the generation of an initial intermediate via oxidation at the anode, followed by intramolecular cyclization. mdpi.com

Future research in this area will likely involve detailed kinetic studies and the use of isotopic labeling to trace the reaction pathways. The unintended formation of a ring-contracted benzisothiazolinone 1-oxide from a 1,3-benzothiazin-4-one highlights the potential for complex rearrangements, and a proposed mechanism involves ring opening and subsequent reformation. nih.goviucr.orgnih.gov Elucidating such unexpected reaction pathways is essential for ensuring the desired product is obtained with high selectivity. The influence of the 1-amino group on these mechanisms, particularly its electronic effects and potential to participate in the reaction, will be a key area of investigation.

Advanced Characterization Techniques for Elucidating Transient Species

The short-lived and often highly reactive nature of intermediates in the synthesis of benzo[d]isothiazol-3-one 1-oxides makes their characterization challenging. The identification of transient species is critical for confirming proposed reaction mechanisms. Advanced analytical techniques are becoming indispensable in this pursuit. For instance, online electrochemical mass spectrometry (MS) has proven effective in detecting and identifying short-lived intermediates in electrochemical reactions, such as α-amino radical cations and iminium cations in the functionalization of tertiary amines. nih.gov This technique could be adapted to study the electrochemical synthesis of the 1-aminobenzo[d]isothiazol-3-one precursor.

Spectroscopic methods such as in-situ NMR and Raman spectroscopy can provide real-time information about the reaction progress and the formation of intermediates. For the characterization of the final products and any stable intermediates, techniques like single-crystal X-ray diffraction are invaluable for providing unambiguous structural evidence. nih.govnih.gov

Future directions will likely involve the application of ultrafast spectroscopy to observe the dynamics of the initial steps of the reactions on femtosecond to picosecond timescales. The development of novel in-situ characterization methods that can operate under a wide range of reaction conditions will also be crucial for gaining a more complete picture of these complex chemical transformations.

Synergistic Integration of Computational and Experimental Approaches

The combination of computational chemistry and experimental studies offers a powerful approach to understanding and predicting the behavior of chemical systems. Density Functional Theory (DFT) calculations can provide valuable insights into the electronic structure, stability, and reactivity of reactants, intermediates, and products. rsc.org For instance, computational studies on the energetics of 1,2-benzisothiazol-3(2H)-one have been conducted to determine its enthalpy of formation and to analyze the aromaticity of the ring system. researchgate.net

Such computational models can be used to predict the most likely reaction pathways, calculate activation energies, and understand the role of catalysts and substituents. This information can then be used to guide experimental work, leading to the more rapid development of new and improved synthetic methods. For example, computational modeling could be used to screen different oxidizing agents for the selective oxidation of 1-aminobenzo[d]isothiazol-3-one or to predict the regioselectivity of further functionalization reactions.

The synergy between theory and experiment is a rapidly growing area of chemical research. rsc.org Future work on 1-aminobenzo[d]isothiazol-3-one 1-oxide will undoubtedly benefit from this integrated approach, leading to a more profound understanding of its chemistry and a more efficient exploration of its potential applications.

ApproachContributionExample ApplicationReference
ExperimentalProvides real-world data on reaction outcomes, yields, and product characterization.Synthesis and isolation of a novel benzo[d]isothiazol-3-one 1-oxide derivative. nih.gov
ComputationalOffers insights into reaction mechanisms, transition states, and electronic properties.DFT calculations to predict the most stable tautomer of a heterocyclic compound. researchgate.net
SynergisticCombines experimental validation with theoretical prediction for a comprehensive understanding.Using computational screening to identify promising catalysts that are then synthesized and tested experimentally. rsc.org
Table 2: The synergistic relationship between experimental and computational chemistry.

Exploration of New Chemical Transformations for Diverse Applications

The benzo[d]isothiazole scaffold and its derivatives are known to exhibit a wide range of biological activities. mdpi.comresearchgate.net For instance, they have been investigated for their potential as antifungal, anxiolytic, and psychotropic agents. mdpi.com The introduction of a 1-amino group and a 1-oxide functionality is expected to modulate these properties and potentially lead to new applications.

Future research will focus on exploring the reactivity of the 1-aminobenzo[d]isothiazol-3-one 1-oxide core to generate libraries of new compounds for biological screening. The amino group provides a convenient handle for further derivatization, allowing for the synthesis of a wide variety of amides, sulfonamides, and Schiff bases. The 1-oxide group can also influence the molecule's electronic properties and its ability to participate in hydrogen bonding, which could be crucial for its interaction with biological targets.

Beyond medicinal chemistry, the unique electronic and structural features of 1-aminobenzo[d]isothiazol-3-one 1-oxide could make it a valuable building block in materials science. For example, its heterocyclic structure could be incorporated into polymers or organic electronic materials to tune their properties. The exploration of its photochemical and electrochemical properties could also reveal new applications in areas such as sensing or catalysis. The visible-light-mediated aza Paternò–Büchi reaction of related benzo[d]isothiazole 1,1-dioxides with alkenes to form benzo[f] nih.govresearchgate.netthiazepine 1,1-dioxides showcases the potential for novel photochemical transformations. rsc.org

Q & A

Q. What are the optimal conditions for synthesizing 1-Aminobenzo[d]isothiazol-3-one 1-oxide derivatives?

A reported method involves trifluoromethylation of benzo[d]isothiazol-3-one precursors under controlled reaction conditions. For example, 1-(trifluoromethyl)benzo[d]isothiazol-3-one 1-oxide was synthesized in 60% yield using CDCl₃ as the solvent, with reaction progress monitored via 19F^{19}\text{F} and 1H^{1}\text{H} NMR . Key parameters include maintaining a reaction temperature below 60°C and employing column chromatography for purification. Researchers should validate purity using HRMS (e.g., ESI-TOF) to confirm molecular ion peaks (e.g., [M+H]+^+ at m/z 235.9995) .

Q. What safety protocols are essential for handling 1-Aminobenzo[d]isothiazol-3-one 1-oxide in laboratory settings?

While specific data for this compound are limited, analogous benzoisothiazolones require:

  • PPE : Tightly sealed goggles, nitrile gloves (tested for permeation resistance), and respiratory protection (e.g., N95 masks for dust/fume control) .
  • Storage : Keep in airtight containers at room temperature, away from oxidizers or ignition sources .
  • Exposure control : Avoid skin/eye contact; use fume hoods for weighing and synthesis steps .

Q. How can researchers assess the stability of 1-Aminobenzo[d]isothiazol-3-one 1-oxide under varying pH conditions?

Conduct accelerated stability studies by dissolving the compound in buffers (pH 2–12) and monitoring degradation via HPLC-UV. For analogues like benzisothiazolone-1,1-dioxide, stability correlates with electron-withdrawing substituents (e.g., sulfone groups), which reduce hydrolysis rates .

Advanced Research Questions

Q. How do spectroscopic data discrepancies (e.g., 13C^{13}\text{C}13C NMR absence) impact structural validation of 1-Aminobenzo[d]isothiazol-3-one 1-oxide derivatives?

When 13C^{13}\text{C} NMR data are unavailable (as in ), use complementary techniques:

  • HRMS : Confirm molecular formulas (e.g., C8_8H5_5F3_3NO2_2S) with <2 ppm mass error.
  • X-ray crystallography : Resolve ambiguities in heterocyclic ring conformation or oxidation states .
  • IR spectroscopy : Validate carbonyl (C=O) and sulfoxide (S=O) stretches (e.g., ~1730 cm1^{-1} for amide C=O) .

Q. What mechanistic insights explain the biological activity of 1-Aminobenzo[d]isothiazol-3-one 1-oxide in enzyme inhibition?

Benzoisothiazolone derivatives act as serine protease inhibitors via covalent modification of catalytic residues. For example:

  • Kinetic assays : Measure KiK_i values using fluorogenic substrates (e.g., Boc-Ala-Pro-Ala-AMC) .
  • Molecular docking : Model interactions between the sulfoxide group and active-site histidine residues .
  • Metabolite stability : Assess reduction of the 1-oxide group (vs. 4-oxide isomers) using LC-MS, as oxide position affects enzymatic reduction rates .

Q. How can regioselectivity challenges in N-alkylation of 1-Aminobenzo[d]isothiazol-3-one 1-oxide be addressed?

Ionic liquid-mediated alkylation with trialkyl phosphites enhances regioselectivity. For example:

  • Optimized protocol : React the compound with triethyl phosphite in [BMIM][BF4_4] at 80°C for 6 hours, achieving >88% yield for 2-alkyl derivatives .
  • Characterization : Use 1H^{1}\text{H} NMR to confirm alkyl chain integration (e.g., δ 3.61 ppm for CH2_2 groups) .

Q. What strategies resolve contradictions in reported bioactivity data for benzo[d]isothiazol-3-one derivatives?

  • Dose-response studies : Differentiate nonspecific cytotoxicity (e.g., mitochondrial stress) from target-specific effects using assays like MTT and caspase-3 activation .
  • Batch consistency : Verify purity (>95% by HPLC) and oxide isomer ratios (e.g., 1-oxide vs. 1,1-dioxide), as impurities can skew IC50_{50} values .

Methodological Recommendations

  • Synthetic optimization : Prioritize trifluoromethylation or alkylation protocols for derivatization .
  • Analytical workflows : Combine NMR, HRMS, and X-ray crystallography for structural confirmation .
  • Biological assays : Use enzyme kinetics and molecular modeling to elucidate mechanisms .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.